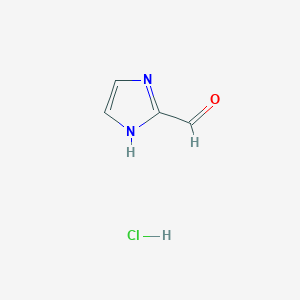
1H-Imidazole-2-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring with an aldehyde group at the second position. This compound is known for its versatility in various chemical reactions and its significant role in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by dehydrative aromatization . Another method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF, followed by the addition of n-BuLi .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Imidazole-2-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the study of enzyme inhibitors and protein interactions.
Industry: The compound is used in the fabrication of colorimetric chemosensors and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carbaldehyde hydrochloride involves its interaction with various molecular targets. For instance, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in the treatment of type-2 diabetes . The compound’s aldehyde group allows it to form Schiff bases with amino acids, facilitating its role in biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-4-carbaldehyde
- 1-Methyl-2-imidazolecarboxaldehyde
- 2-Imidazolecarboxaldehyde
Comparison: 1H-Imidazole-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1H-Imidazole-4-carbaldehyde, it has different electronic properties and reactivity due to the position of the aldehyde group. The presence of a methyl group in 1-Methyl-2-imidazolecarboxaldehyde alters its steric and electronic characteristics, making it suitable for different applications .
Propriétés
Formule moléculaire |
C4H5ClN2O |
|---|---|
Poids moléculaire |
132.55 g/mol |
Nom IUPAC |
1H-imidazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6);1H |
Clé InChI |
SLMXHLWNDOAYHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















